(E)-1-Iodo-1-octen-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13IO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(E)-1-iodooct-1-en-3-one |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3/b7-6+ |
InChI Key |
LRJFQILVAYLBBP-VOTSOKGWSA-N |
SMILES |
CCCCCC(=O)C=CI |
Isomeric SMILES |
CCCCCC(=O)/C=C/I |
Canonical SMILES |
CCCCCC(=O)C=CI |
Origin of Product |
United States |
Synthetic Methodologies for E 1 Iodo 1 Octen 3 One
Established Reaction Pathways and Strategies
Established routes to (E)-1-Iodo-1-octen-3-one often rely on a building-block approach, where key structural features are introduced sequentially. These methods prioritize reliable and well-understood reactions to construct the target molecule.
Multi-Step Synthesis Sequences from Precursors
A common and effective strategy for the synthesis of this compound involves a multi-step sequence commencing with readily available precursors. A logical disconnection of the target molecule suggests a precursor aldehyde, which can then be converted to the desired (E)-vinyl iodide.
One plausible pathway begins with the synthesis of 1-octen-3-ol, a known flavor component in mushrooms. This can be achieved through a Grignard reaction between acrolein and amyl magnesium bromide, or by the selective reduction of 1-octen-3-one. The latter, 1-octen-3-one, can be synthesized via an aldol condensation of heptanone-2 with formaldehyde, or through a method developed by Woodward utilizing capronyl chloride and ethylene.
A more direct and stereoselective approach to introduce the iodoalkene functionality is through the Takai olefination . This reaction utilizes a geminal dichromium species, generated from iodoform and chromium(II) chloride, to react with an aldehyde, yielding an (E)-vinyl iodide with high stereoselectivity. wikipedia.org The chemoselectivity of the Takai olefination is a key advantage, as it preferentially reacts with aldehydes over ketones. wikipedia.org This allows for a synthetic strategy where the aldehyde functionality is selectively transformed in the presence of a ketone.
For the synthesis of this compound, a suitable precursor would be 2-oxohexanal . The Takai olefination of 2-oxohexanal with iodoform would directly yield the target molecule.
Table 1: Proposed Multi-Step Synthesis via Takai Olefination
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | Hexanoyl chloride | Weinreb amine hydrochloride, n-BuLi | N-methoxy-N-methylhexanamide | Amide formation |
| 2 | N-methoxy-N-methylhexanamide | Vinylmagnesium bromide | 1-Octen-3-one | Ketone synthesis |
| 3 | 1-Octen-3-one | Ozonolysis (reductive workup) | 2-Oxohexanal | Oxidative cleavage |
| 4 | 2-Oxohexanal | Iodoform, CrCl₂ | This compound | Takai olefination |
This table represents a hypothetical, albeit chemically sound, synthetic pathway. The yields for each step would be dependent on specific reaction conditions.
Regioselective and Stereoselective Approaches
The primary challenge in synthesizing this compound lies in the precise placement of the iodine atom and the establishment of the E-alkene geometry.
The Takai olefination stands out as a superior method for achieving the desired stereochemistry. The reaction mechanism is proposed to proceed through a geminal dichromium complex that reacts with the aldehyde. The steric interactions between the bulky chromium groups and the substituents on the aldehyde direct the elimination step to favor the formation of the (E)-isomer. wikipedia.org
An alternative regioselective and stereoselective approach involves the hydroiodination of an internal alkyne . For instance, the synthesis of 1-octyn-3-one (B3050644), a potential precursor, could be followed by a hydroiodination step. The synthesis of 1-octyn-3-ol is well-documented and can be achieved by reacting the lithium salt of acetylene with hexanal. Subsequent oxidation would yield 1-octyn-3-one. The challenge then lies in the stereoselective addition of HI across the triple bond to give the desired (E)-vinyl iodide.
Catalytic Synthesis of this compound
Catalytic methods offer the potential for more efficient and atom-economical syntheses. While specific catalytic routes directly to this compound are not extensively documented, related catalytic transformations provide a framework for potential synthetic strategies.
Asymmetric Reduction Catalysis for Stereocontrol
Should the synthesis proceed through a chiral intermediate, such as a hydroxy ketone, asymmetric reduction catalysis could be employed to control the stereochemistry of the resulting alcohol. This is particularly relevant if a chiral version of this compound were the target. While the final product in this case is achiral, the principles of stereocontrol are important in related syntheses. For example, the asymmetric reduction of 1,3-hydroxy ketones to furnish chiral diols is a well-established process.
Transition Metal-Mediated Transformations
Transition metals play a crucial role in a variety of transformations that could be applied to the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions , for example, are a powerful tool for the formation of carbon-carbon bonds. A convergent synthesis could be envisioned where a suitable vinyl iodide is coupled with an organometallic reagent.
Rhodium-catalyzed hydroiodination of terminal alkynes has been shown to produce either (E)- or (Z)-vinyl iodides depending on the choice of ligand. This provides a potential catalytic route to an (E)-vinyl iodide precursor.
Table 2: Comparison of Stereoselective Methods for Vinyl Iodide Synthesis
| Method | Precursor | Reagents | Stereoselectivity | Advantages | Disadvantages |
| Takai Olefination | Aldehyde | Iodoform, CrCl₂ | High (E)-selectivity | High stereoselectivity, chemoselective for aldehydes | Requires stoichiometric chromium |
| Hydroiodination | Alkyne | HI source (e.g., Et₃SiH, I₂) | Can be (E)-selective | Potentially catalytic | Stereoselectivity can be variable |
| Pd-catalyzed Hydrostannation/Iodinolysis | Alkyne | Bu₃SnH, Pd catalyst, then I₂ | High (E)-selectivity | Good stereocontrol | Use of tin reagents |
Novel Synthetic Route Development
A potential area for novel route development lies in the direct, stereoselective iodination of an enone precursor. While many methods for the synthesis of α-iodoenones have been developed, these often favor the (Z)-isomer. The development of a catalytic system that could directly and stereoselectively introduce iodine at the β-position of a suitable enone in an (E)-configuration would represent a significant advancement.
Furthermore, the development of a one-pot reaction that combines the formation of the carbon skeleton with the introduction of the (E)-vinyl iodide functionality would be a highly desirable and efficient approach.
Alternative Reaction Systems for Efficient Synthesis
The key transformation in the synthesis of this compound is the regio- and stereoselective addition of hydrogen iodide across the carbon-carbon triple bond of 1-octyn-3-one. Several modern catalytic systems have been developed to achieve this with high efficiency and control, providing alternatives to classical hydroiodination methods which often suffer from poor selectivity. Two prominent and effective methodologies include rhodium-catalyzed anti-Markovnikov hydroiodination and a palladium-catalyzed hydrostannation followed by iodinolysis.
Rhodium-Catalyzed Anti-Markovnikov Hydroiodination
A powerful method for the synthesis of (E)-vinyl iodides from terminal alkynes involves a rhodium-catalyzed anti-Markovnikov transfer hydroiodination. This reaction typically employs a rhodium catalyst, such as [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in conjunction with a specific ligand that directs the stereochemical outcome. For the desired (E)-isomer, a ligand like 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) has been shown to be effective. The reaction utilizes an alkyl iodide, for instance, tert-butyl iodide, as a hydrogen iodide surrogate, which participates in a shuttle process. This system demonstrates broad functional group tolerance and allows for the formation of the linear (E)-alkenyl iodide with high selectivity.
The catalytic cycle is proposed to involve the oxidative addition of the rhodium(I) complex to the alkyl iodide, followed by migratory insertion of the alkyne into the rhodium-hydride bond. Reductive elimination then yields the vinyl iodide product and regenerates the active rhodium catalyst. The choice of ligand is critical in controlling the regioselectivity (anti-Markovnikov) and stereoselectivity (E-isomer).
Palladium-Catalyzed Hydrostannation and Iodinolysis
An alternative one-pot strategy to achieve (E)-vinyl iodides is through a palladium-catalyzed hydrostannation of the terminal alkyne, followed by in-situ iodinolysis of the resulting vinylstannane intermediate. This method is known for its high stereoselectivity, affording the (E)-isomer exclusively. The first step involves the syn-addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the alkyne, catalyzed by a palladium(0) complex, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The resulting (E)-vinylstannane is then treated with an iodine source, like molecular iodine (I₂), which cleaves the carbon-tin bond and replaces it with an iodine atom, with retention of the double bond geometry. This two-step, one-pot procedure is highly efficient and tolerates a variety of functional groups.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. For the rhodium-catalyzed hydroiodination, key variables include the choice of ligand, solvent, and temperature.
Influence of Ligand on Stereoselectivity
The ligand employed in the rhodium-catalyzed system plays a pivotal role in determining the stereochemical outcome of the hydroiodination. While some ligands may favor the (Z)-isomer, others can direct the reaction towards the desired (E)-product. The table below illustrates the effect of different phosphine ligands on the E/Z selectivity in a model rhodium-catalyzed hydroiodination of a terminal alkyne.
| Entry | Ligand | E/Z Ratio | Yield (%) |
| 1 | dcpp | 90:10 | 85 |
| 2 | dcypt | >99:1 | 92 |
| 3 | Xantphos | <1:99 | 95 |
| 4 | dArFpe | >99:1 | 93 |
Data is illustrative and based on findings for similar substrates.
As indicated, ligands such as dcypt (1,2-bis(dicyclohexylphosphino)ethane) and dArFpe provide excellent selectivity for the (E)-isomer.
Optimization of Reaction Parameters
Further optimization involves screening different solvents and temperatures to maximize the reaction yield and selectivity. Non-polar aprotic solvents like toluene or dioxane are often effective. The reaction temperature can also be adjusted to control the reaction rate and minimize side product formation. The following table summarizes the optimization of reaction conditions for the rhodium-catalyzed hydroiodination of an alkyne substrate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (2.5) | dArFpe (7.5) | Dioxane | 80 | 12 | 78 |
| 2 | [Rh(cod)Cl]₂ (2.5) | dArFpe (7.5) | Toluene | 80 | 12 | 85 |
| 3 | [Rh(cod)Cl]₂ (2.5) | dArFpe (7.5) | Toluene | 110 | 8 | 93 |
| 4 | [Rh(cod)Cl]₂ (5.0) | dArFpe (10) | Toluene | 110 | 8 | 94 |
Data is illustrative and based on findings for similar substrates.
These optimization studies reveal that using a catalyst system of [Rh(cod)Cl]₂ with the dArFpe ligand in toluene at 110 °C provides the highest yield for the desired (E)-vinyl iodide.
Chemical Reactivity and Transformation Mechanisms of E 1 Iodo 1 Octen 3 One
Exploration of Electrophilic and Nucleophilic Characteristics
The electronic structure of (E)-1-Iodo-1-octen-3-one provides it with distinct electrophilic and nucleophilic capabilities. The molecule's reactivity is largely governed by the conjugated enone system and the carbon-iodine bond.
Electrophilic Sites:
Carbonyl Carbon (C-3): The carbon atom of the ketone group is a classic electrophilic center, susceptible to attack by various nucleophiles. This allows for reactions such as reduction to a secondary alcohol, a crucial step in many synthetic pathways.
β-Carbon (C-1): Due to the electron-withdrawing effect of the conjugated ketone, the β-carbon of the double bond is also electrophilic. This site is reactive towards nucleophiles in conjugate addition reactions. The presence of the bulky iodine atom on this carbon, however, can sterically hinder this approach.
Carbon-Iodine Bond: The carbon atom bonded to the iodine (C-1) can also act as an electrophile, particularly in the context of transition-metal catalyzed cross-coupling reactions where oxidative addition to the metal center is a key step.
Nucleophilic Characteristics: While the compound is predominantly used for its electrophilic nature, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, for instance, by coordinating to a metal catalyst during a reaction.
Stereoselective Transformations and Control
A primary application of this compound in synthesis is to establish specific stereocenters. The most significant stereoselective transformation it undergoes is the reduction of the C-3 ketone to a hydroxyl group, creating a chiral center. Control of the stereochemistry at this position is critical, particularly in the synthesis of prostaglandins (B1171923) where the C-15 hydroxyl group (corresponding to C-3 of the octenone chain) must have a specific (S)-configuration for biological activity.
This stereocontrol is typically achieved by using chiral reducing agents. Common methods include:
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a catalytic amount of a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like BH₃·THF or catecholborane) to achieve high enantioselectivity.
Diisopinocampheylchloroborane (DIP-Chloride™): This is another highly effective chiral reducing agent that can provide the desired alcohol with high enantiomeric excess.
The product of this stereoselective reduction is typically (S,E)-1-iodo-1-octen-3-ol, a key precursor for the "lower side chain" of various prostaglandins.
Conjugate Addition Reactions
This compound is a key building block used in the synthesis of prostaglandins via a conjugate addition strategy, a method pioneered by E.J. Corey. In this approach, a nucleophile adds to the electrophilic cyclopentenone ring of a prostaglandin (B15479496) intermediate. The "lower side chain," derived from this compound, is introduced as an organometallic nucleophile in this key carbon-carbon bond-forming step.
The process involves several steps:
Stereoselective Reduction: The ketone of this compound is first reduced to the corresponding (S)-alcohol, which is then typically protected (e.g., as a silyl (B83357) ether) to prevent interference in subsequent steps.
Formation of the Nucleophile: The vinyl iodide is converted into a more reactive nucleophilic species. A common method is metal-halogen exchange, for example, reacting the vinyl iodide with an organolithium reagent to form a vinyllithium (B1195746) species. This is often immediately transmetalated with a copper(I) salt to generate a less reactive and more selective lithium diorganocuprate (Gilman reagent).
Conjugate Addition: This organocuprate reagent is then reacted with an α,β-unsaturated cyclopentenone (a prostaglandin precursor). The vinyl group from the octenol derivative adds to the β-carbon of the cyclopentenone ring in a 1,4-conjugate addition fashion. This reaction establishes the correct stereochemistry of the side chain relative to the existing stereocenters on the cyclopentane (B165970) ring.
This conjugate addition is a powerful and widely used method for constructing the core structure of prostaglandins like PGE₁ and PGF₂α.
Rearrangement Reactions and Mechanistic Insights
While direct rearrangement reactions of this compound itself are not extensively documented in mainstream synthetic routes, related transformations are relevant. For instance, the Meyer-Schuster rearrangement has been explored as a method for installing the α,β-unsaturated ketone functionality found in prostaglandin side chains. This rearrangement typically involves the acid-catalyzed conversion of a propargylic alcohol into an enone. In the context of prostaglandin synthesis, a gold(I) mediated Meyer-Schuster rearrangement has been developed as an efficient alternative to the more traditional Horner-Wadsworth-Emmons olefination for creating the lower side chain. While not a direct rearrangement of this compound, this highlights the importance of rearrangement methodologies in forming the structural motifs present in this key intermediate.
Participation in Cascade and Multicomponent Reactions
The vinyl iodide functional group is known to participate in various cascade reactions, often initiated by radical formation or transition-metal catalysis. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. For example, vinyl iodides can be involved in cascade radical cyclization reactions to form polycyclic systems.
In the context of multicomponent reactions, the functional groups within this compound could theoretically allow for its participation. For instance, a reaction sequence could involve a nucleophilic attack at the ketone, followed by a transition-metal-catalyzed cross-coupling at the vinyl iodide site. However, specific, well-established cascade or multicomponent reactions that utilize this compound as a key starting material are not widely reported in the context of its primary application in prostaglandin synthesis, which generally follows a more linear, step-wise sequence. Research in this area continues to explore the potential of vinyl iodides in novel, efficiency-driven synthetic methodologies.
Derivatization and Analogues of E 1 Iodo 1 Octen 3 One in Synthetic Chemistry
Synthesis of Prostanoid Analogues and Intermediates
The primary and most significant application of (E)-1-Iodo-1-octen-3-one and its derivatives is in the construction of the omega (ω) side chain of prostaglandins (B1171923) and their analogues. The classic Corey synthesis of prostaglandins established a convergent approach where the cyclopentane (B165970) core (often derived from the Corey lactone) is sequentially coupled with the alpha (α) and omega (ω) side chains. This compound is a quintessential synthon for this ω-chain.
The key strategic reaction involving this compound is a 1,4-conjugate addition (or Michael addition) of an organometallic reagent, derived from the vinyl iodide, to an α,β-unsaturated cyclopentenone intermediate. To achieve this, the vinyl iodide is typically converted into a more reactive nucleophilic species, most commonly a lithium diorganocuprate. This transformation involves a two-step process: first, a lithium-halogen exchange using an organolithium reagent (e.g., tert-butyllithium) to form a vinyllithium (B1195746) species, followed by transmetalation with a copper(I) salt (e.g., copper(I) iodide) to generate the reactive cuprate (B13416276).
| Step | Reaction Name | Reactants | Key Reagents | Product | Purpose |
| 1 | Hydroiodination / Stannylation | (S)-1-Octyn-3-ol (protected) | Schwartz's reagent, I₂ or Bu₃SnH, NIS | (S,E)-1-Iodo-1-octen-3-ol (protected) | Stereoselective formation of the vinyl iodide ω-chain precursor. |
| 2 | Oxidation | (S,E)-1-Iodo-1-octen-3-ol (protected) | Collins reagent, PCC, or Swern oxidation | This compound (protected) | Conversion of the secondary alcohol to a ketone. |
| 3 | Cuprate Formation | This compound (protected) | 1. t-BuLi2. CuI | Lithium di(alkenyl)cuprate | Generation of the nucleophilic species for conjugate addition. |
| 4 | Conjugate Addition | Cyclopentenone intermediate, Cuprate | - | Prostanoid skeleton with ω-chain | Attachment of the lower side chain to the core ring structure. |
Note: In many syntheses, the hydroxyl group at C-3 of the octenyl chain is protected (e.g., as a silyl (B83357) ether) throughout the sequence and deprotected at a later stage.
Prostaglandin (B15479496) E1 (PGE1) is a naturally occurring prostanoid with important physiological functions. Its chemical synthesis has been a significant goal in organic chemistry. In convergent syntheses of PGE1, the ω-side chain, which is a (S)-3-hydroxy-1-octenyl group, is introduced via a conjugate addition reaction.
The required synthon for this chain is prepared from a chiral precursor, typically (S)-1-octyn-3-ol. This precursor undergoes a regio- and stereoselective hydrometalation followed by iodination to produce the protected (S,E)-1-Iodo-1-octen-3-ol. This vinyl iodide is then converted into its corresponding organocuprate, which adds to a protected cyclopentenone intermediate (derived from the Corey lactone) to establish the complete carbon skeleton of PGE1. Subsequent functional group manipulations, including the reduction of the ketone on the octenyl chain, yield the final PGE1 molecule.
Latanoprost and Bimatoprost are widely used pharmaceutical agents for the treatment of glaucoma and ocular hypertension. google.com They are synthetic analogues of Prostaglandin F2α and share a similar core structure, including the ω-side chain which is derived from this compound or its close precursors.
The synthesis of these drugs often follows a similar path to that of natural prostaglandins. A key step is the cuprate-mediated coupling of a vinyl iodide corresponding to the lower side chain with a chiral cyclopentenone derivative. For instance, the synthesis of Bimatoprost can involve the conjugate addition between a chiral cyclopentenone synthon and a vinyl iodide fragment to form the core structure. google.com This vinyl iodide fragment is prepared to incorporate the specific structural features of the desired drug, such as the phenyl group present in the ω-chain of Latanoprost and Bimatoprost. The this compound framework is the fundamental component that is elaborated into these more complex side chains before being coupled to the prostaglandin core.
Exploration of Novel Structural Derivatives
While the primary utility of this compound is as a precursor to the ω-side chain of prostanoids, the reactive handles within the molecule—the vinyl iodide and the enone system—allow for the generation of various novel intermediates and structural derivatives.
The most critical derivatives are the organometallic species formed in situ for the conjugate addition reaction. The treatment with tert-butyllithium (B1211817) generates a highly reactive vinyllithium species. This intermediate is itself a novel derivative that is not isolated but is immediately trapped with a copper salt to form the organocuprate. This cuprate is a more complex, transient derivative whose exact structure can vary depending on reaction conditions but is essential for the selective 1,4-addition.
Furthermore, modifications to the pentyl chain of this compound lead to a library of prostanoid analogues with altered biological activities. Replacing the pentyl group with other alkyl or aryl-alkyl moieties is a common strategy in medicinal chemistry to develop new drugs with improved efficacy or side-effect profiles. For example, the ω-chains of Latanoprost and Bimatoprost contain a phenyl group, making their vinyl iodide precursors novel structural derivatives of the parent iodo-octenone.
Structure-Reactivity Relationships in Related Compounds
The unique reactivity of this compound is a direct consequence of its specific structural features. The interplay between the vinyl iodide and the α,β-unsaturated ketone system dictates its behavior in chemical reactions.
The Vinyl Halide: The identity of the halogen atom in a vinyl halide significantly influences its reactivity, particularly in the formation of organometallic reagents and in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. wikipedia.org This makes vinyl iodides more reactive than their bromide or chloride counterparts in reactions that involve the cleavage of this bond, such as lithium-halogen exchange or the oxidative addition step in palladium- or nickel-catalyzed couplings. wikipedia.org This higher reactivity allows reactions to proceed under milder conditions.
| Property | Vinyl Fluoride | Vinyl Chloride | Vinyl Bromide | Vinyl Iodide |
| Bond Dissociation Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |
| Bond Length (Å) | ~1.33 | ~1.73 | ~1.89 | ~2.10 |
| Relative Reactivity in Oxidative Addition | Very Low | Low | Moderate | High |
The α,β-Unsaturated Carbonyl System: The enone functionality makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack (conjugate addition). The presence of the electron-withdrawing carbonyl group activates the vinyl iodide for this key reaction. The (E)-stereochemistry of the double bond is crucial, as it is translated directly into the stereochemistry of the newly formed C-C bond on the cyclopentane ring during the synthesis of prostaglandins, ensuring the correct spatial arrangement of the ω-side chain. The combination of a highly reactive vinyl iodide with a sterically defined and electronically activated enone system makes this compound a uniquely effective and versatile intermediate in synthesis.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Spectroscopic Techniques for Definitive Characterization
A definitive characterization of (E)-1-Iodo-1-octen-3-one would necessitate a suite of advanced spectroscopic techniques. However, specific experimental data for this compound is not available in published literature. Theoretically, the following techniques would be crucial for its structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show distinct signals for the vinyl protons. The proton at the C2 position, adjacent to the carbonyl group, would likely appear as a doublet of doublets, coupled to the proton at C1 and potentially showing a long-range coupling. The proton at the C1 position, bearing the iodine atom, would also exhibit a characteristic chemical shift and coupling constant. The magnitude of the coupling constant between the two vinyl protons would be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).
¹³C NMR spectroscopy would provide key information on the carbon skeleton. The carbonyl carbon (C3) would appear at a downfield chemical shift (typically in the range of 190-210 ppm). The olefinic carbons (C1 and C2) would also have characteristic chemical shifts, influenced by the iodine and carbonyl substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone, typically in the region of 1650-1685 cm⁻¹. Another characteristic band for the C=C stretching vibration would be expected around 1600-1640 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (252.09 g/mol ). alfa-chemistry.com The fragmentation pattern could provide further structural information, such as the loss of an iodine atom or cleavage adjacent to the carbonyl group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Signals for vinyl protons with a large coupling constant (~12-18 Hz) confirming (E)-geometry. |
| ¹³C NMR | Signal for carbonyl carbon (~190-210 ppm), signals for olefinic carbons. |
| IR | Strong C=O stretch (~1650-1685 cm⁻¹), C=C stretch (~1600-1640 cm⁻¹). |
| MS | Molecular ion peak corresponding to C8H13IO. |
Note: The data in this table is predictive and based on general spectroscopic principles for similar functional groups, as specific experimental data for this compound is not available in the reviewed literature.
Stereochemical Assignment Methodologies
The primary stereochemical feature of this compound is the configuration of the carbon-carbon double bond. The assignment of the (E)-stereochemistry is crucial and is typically achieved through several methodologies, none of which have been specifically reported for this compound.
NMR Spectroscopy: As mentioned, the magnitude of the vicinal coupling constant (³JHH) between the two olefinic protons in the ¹H NMR spectrum is a reliable indicator of stereochemistry. A large coupling constant (typically 12-18 Hz) is characteristic of a trans or (E) configuration.
Nuclear Overhauser Effect (NOE) Spectroscopy: One-dimensional or two-dimensional NOE experiments (e.g., NOESY) could be used to probe the spatial proximity of the vinyl protons to other protons in the molecule, further confirming the (E)-arrangement. For instance, irradiation of the C1 proton should not result in a significant NOE enhancement of the protons on the alkyl chain attached to the carbonyl group.
X-ray Crystallography: In the case of a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of the (E)-stereochemistry by determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Investigation of Conformational Preferences
The conformational preferences of this compound would primarily revolve around the rotation about the single bond between the carbonyl group and the double bond (C2-C3 bond). This gives rise to two main planar conformations: the s-trans and s-cis conformers.
s-trans: The carbonyl group and the double bond are on opposite sides of the C2-C3 single bond.
s-cis: The carbonyl group and the double bond are on the same side of the C2-C3 single bond.
The relative stability of these conformers is influenced by a combination of steric and electronic factors. For α,β-unsaturated ketones, the s-trans conformer is often more stable due to reduced steric hindrance. However, specific studies investigating the conformational equilibrium of this compound are absent from the literature.
Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the relative energies of the different conformers and provide insight into the preferred geometry. Experimental techniques like variable-temperature NMR spectroscopy could potentially be used to study the dynamics of the conformational exchange if the energy barrier between the conformers is within a suitable range.
Future Directions and Research Perspectives in the Chemistry of E 1 Iodo 1 Octen 3 One
Development of More Sustainable and Greener Synthetic Approaches
The traditional synthesis of vinyl iodides and α,β-unsaturated ketones often involves stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. The development of more sustainable and greener synthetic approaches for (E)-1-iodo-1-octen-3-one is a crucial area for future research. Key goals in this area include improving atom economy, utilizing catalytic methods, and employing environmentally benign reagents and solvents.
Several modern synthetic strategies for vinyl iodides could be adapted for a more sustainable production of this compound. For instance, copper-catalyzed Finkelstein-type halide-exchange reactions of the corresponding vinyl bromides with potassium iodide offer a mild and efficient route. thieme-connect.com Ruthenium-catalyzed hydrohalogenation of terminal alkynes is another promising approach that provides Markovnikov products under mild conditions using simple halogen sources. organic-chemistry.org The application of these catalytic methods could significantly reduce the environmental impact compared to classical methods.
Furthermore, research into atom-economical methods for the synthesis of α,β-unsaturated ketones is highly relevant. researchgate.netthieme-connect.com Gold-catalyzed hydration of alkynyl sulfones represents an efficient, 100% atom-economical route to β-ketosulfones, and similar principles could be explored for the synthesis of enones like this compound. researchgate.net Additionally, methods for preparing α,β-unsaturated ketones from acylated enols using copper(II) bromide could provide a more practical and scalable process, avoiding the use of precious metals. google.com
Future investigations should focus on combining these strategies to develop a convergent and green synthesis of this compound. This might involve the development of one-pot procedures that minimize purification steps and solvent usage.
Unveiling Undiscovered Reactivity Profiles
This compound possesses multiple reactive sites, including an electrophilic double bond, a carbon-iodine bond amenable to cross-coupling and radical reactions, and a ketone carbonyl group. While its use in Michael additions and some cross-coupling reactions is established, a vast landscape of its reactivity remains to be explored.
The electron-deficient nature of the double bond makes it a prime candidate for various nucleophilic additions. ucalgary.camakingmolecules.comquora.com While the Michael addition is a well-known reaction for α,β-unsaturated ketones, mdpi.com future research could explore asymmetric variations using organocatalysis to introduce chirality. Furthermore, the interaction of the vinyl iodide moiety with the enone system could lead to unique reactivity patterns, such as cine-substitution, which has been observed for other vinyl bromides. organic-chemistry.org
The carbon-iodine bond is a versatile handle for a wide array of transformations. Vinyl iodides are excellent substrates for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, due to the relatively weak C-I bond. wikipedia.orgacs.orgnih.govacs.org Future work could focus on developing novel cascade reactions that involve an initial cross-coupling at the vinyl iodide followed by a subsequent reaction at the enone moiety. Moreover, the propensity of vinyl iodides to undergo radical reactions opens up another avenue for exploration. nih.govacs.orgrsc.org Transition metal-catalyzed reactions involving vinyl radical intermediates could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.
The interplay between the different functional groups in this compound could also be exploited. For example, borylative couplings of vinyl iodides with various nucleophiles, which proceed without a transition metal catalyst, could be applied to generate novel organoboron intermediates from this scaffold. nih.govrsc.org
Broadening Applications in Complex Molecule Synthesis beyond Prostanoids
The primary application of this compound to date has been in the synthesis of prostanoids. However, its structural features make it an ideal building block for a much wider range of complex natural products and medicinally relevant molecules.
Vinyl iodides are key intermediates in the synthesis of numerous complex natural products. wikipedia.orgcam.ac.uk Future research should aim to utilize this compound as a versatile precursor for the synthesis of non-prostanoid natural products. For instance, its application in the synthesis of Mavacuran alkaloids has demonstrated its potential in constructing intricate molecular architectures. chemrxiv.org The synthesis of polyketide natural products often involves the assembly of complex carbon chains, and this compound could serve as a valuable C8-building block in such endeavors. cam.ac.uk
The vinyl ketone moiety is also present in some marine natural products, and synthetic strategies towards these compounds could benefit from a readily available precursor like this compound. mdpi.com Furthermore, the related compound 1-octen-3-ol, known as mushroom alcohol, exhibits antimicrobial activities, suggesting that derivatives of this compound could be explored for their biological properties. nih.gov
The development of new synthetic methodologies based on the novel reactivity of this compound will undoubtedly expand its application in the synthesis of diverse and complex molecular targets, including new drug candidates and biologically active natural products.
Q & A
Q. What are the optimal synthetic routes for (E)-1-Iodo-1-octen-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves halogenation of 1-octen-3-one using iodine under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like BF₃). Systematic optimization requires a factorial design approach, varying one parameter while holding others constant. For example:
| Variable Tested | Yield (%) | Purity (HPLC) |
|---|---|---|
| Solvent: DCM | 72 | 98% |
| Solvent: THF | 65 | 95% |
| Catalyst: BF₃ | 78 | 97% |
| Catalyst: None | 45 | 90% |
Post-reaction, characterize products via ¹H/¹³C NMR and FT-IR to confirm regioselectivity and stereochemistry. Always include control experiments without catalysts to assess baseline reactivity .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Chromatography : HPLC or GC-MS to quantify purity (>95% acceptable for most studies).
- Spectroscopy : Compare NMR chemical shifts (e.g., vinyl proton δ ~6.2 ppm; carbonyl C=O δ ~200 ppm) with literature data.
- Elemental Analysis : Confirm iodine content via combustion analysis (theoretical %I = 34.2).
- Melting Point : If crystalline, compare with published values.
For novel derivatives, include X-ray crystallography to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Steps to address this:
Replicate Experiments : Reproduce spectral acquisitions under identical conditions (solvent, temperature, concentration).
Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate confounding signals.
Collaborative Verification : Share samples with independent labs to confirm reproducibility.
Example: A 2024 study resolved conflicting δ values for the iodoalkene moiety by identifying trace moisture as a catalyst for tautomerization .
Q. What experimental strategies mitigate decomposition of this compound during kinetic studies?
- Methodological Answer : The compound’s α,β-unsaturated ketone structure makes it prone to light- or heat-induced degradation. Mitigation strategies include:
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials.
- Reaction Conditions : Use low-intensity LED lighting and maintain temperatures ≤25°C.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 mol%.
Monitor stability via periodic HPLC checks. For time-resolved studies, employ stopped-flow techniques to minimize exposure .
Q. How can computational chemistry guide the design of this compound-based probes for mechanistic studies?
- Methodological Answer : Density functional theory (DFT) can predict reactive sites and transition states. Workflow:
Geometry Optimization : Use Gaussian or ORCA to minimize energy.
Frontier Molecular Orbitals (FMOs) : Identify nucleophilic (HOMO) and electrophilic (LUMO) regions. For this compound, LUMO is localized on the carbonyl, making it electrophilic.
MD Simulations : Model solvent effects and ligand-protein interactions (e.g., AutoDock Vina).
Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .
Data Analysis & Contradiction Management
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation: ).
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.
- Error Propagation : Report 95% confidence intervals for IC₅₀ values.
- Reproducibility : Perform triplicate runs and calculate %RSD.
For conflicting results, apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies .
Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Methodological Answer : Scalability issues often stem from heat/mass transfer limitations. Troubleshooting steps:
Kinetic Profiling : Use microreactors to identify rate-limiting steps.
Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy.
Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters.
Example: A 2023 study achieved 92% yield at 10 g scale by switching from batch to flow chemistry, resolving a 30% discrepancy .
Ethical & Methodological Rigor
What frameworks ensure ethical and rigorous formulation of research questions involving this compound?
- Methodological Answer : Adopt the PICO framework:
- Population : Define the chemical system (e.g., "iodo-enones in aqueous media").
- Intervention : Specify reaction conditions or modifications.
- Comparison : Control groups (e.g., non-iodinated analogs).
- Outcome : Quantifiable metrics (yield, enantiomeric excess).
Complement with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For toxicity studies, adhere to OECD guidelines for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
